3-Amino-1-(2,5-dimethylphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(2,5-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C₁₁H₁₇NO It is a derivative of propanol and contains an amino group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,5-dimethylphenyl)propan-1-ol typically involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the desired amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,5-dimethylphenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-Amino-1-(2,5-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dimethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: Similar structure but with different substitution pattern on the phenyl ring.
3-Amino-3-(4-methoxy-2,3-dimethylphenyl)propan-1-ol: Contains a methoxy group in addition to the amino and dimethylphenyl groups.
Uniqueness
3-Amino-1-(2,5-dimethylphenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the dimethyl groups on the phenyl ring can affect the compound’s interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-1-(2,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3 |
InChI Key |
WYNAHUQORAJMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CCN)O |
Origin of Product |
United States |
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